(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
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Overview
Description
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid is an organic compound with a unique structure that includes a hydroxy group and a tetrahydrobenzoannulene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications to introduce the hydroxy and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in various biochemical reactions, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Shares a similar core structure but lacks the acetic acid group.
- 5,6,7,8-Tetrahydrobenzo7annulen-9-one : Contains a ketone group instead of a hydroxy group.
Uniqueness
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid is unique due to the presence of both the hydroxy and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8- |
InChI Key |
UADPGHINQMWEAG-NTMALXAHSA-N |
SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C\C(=O)O)/C1)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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